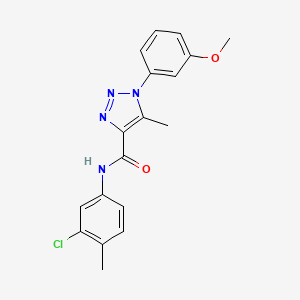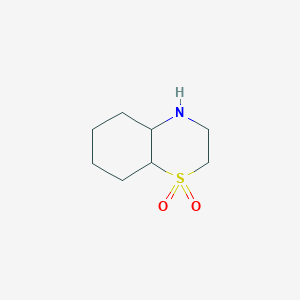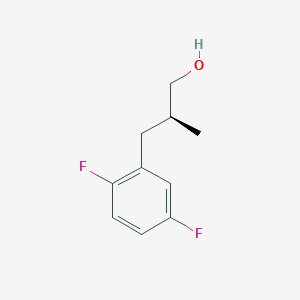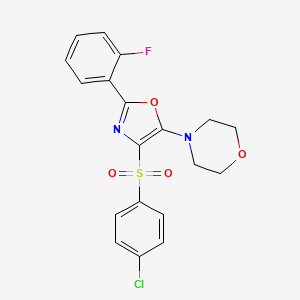
N-(3-cyanothiolan-3-yl)-3-fluoro-4-(1H-pyrrol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyanothiolan-3-yl)-3-fluoro-4-(1H-pyrrol-1-yl)benzamide, also known as CPTH6, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown promising results in inhibiting various enzymes, including histone deacetylases (HDACs), which are involved in several cellular processes, including gene expression, cell differentiation, and apoptosis.
Mécanisme D'action
N-(3-cyanothiolan-3-yl)-3-fluoro-4-(1H-pyrrol-1-yl)benzamide inhibits HDAC activity by binding to the active site of the enzyme, preventing the removal of acetyl groups from histone proteins. This leads to the accumulation of acetylated histones, which promotes gene expression and cell differentiation. In addition, N-(3-cyanothiolan-3-yl)-3-fluoro-4-(1H-pyrrol-1-yl)benzamide has been shown to induce apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes.
Biochemical and Physiological Effects:
N-(3-cyanothiolan-3-yl)-3-fluoro-4-(1H-pyrrol-1-yl)benzamide has been shown to have several biochemical and physiological effects, including the upregulation of gene expression, cell differentiation, apoptosis, and cell cycle arrest in cancer cells. In addition, N-(3-cyanothiolan-3-yl)-3-fluoro-4-(1H-pyrrol-1-yl)benzamide has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. N-(3-cyanothiolan-3-yl)-3-fluoro-4-(1H-pyrrol-1-yl)benzamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-cyanothiolan-3-yl)-3-fluoro-4-(1H-pyrrol-1-yl)benzamide has several advantages for lab experiments, including its high selectivity for HDAC1 and HDAC3, its ability to induce cell differentiation and apoptosis in cancer cells, and its potential for combination therapy with chemotherapy and radiation therapy. However, N-(3-cyanothiolan-3-yl)-3-fluoro-4-(1H-pyrrol-1-yl)benzamide also has some limitations, including its low solubility in water, which can limit its use in in vivo experiments, and its potential for off-target effects, which can lead to unwanted side effects.
Orientations Futures
There are several future directions for the use of N-(3-cyanothiolan-3-yl)-3-fluoro-4-(1H-pyrrol-1-yl)benzamide in scientific research, including the development of more potent and selective HDAC inhibitors, the use of N-(3-cyanothiolan-3-yl)-3-fluoro-4-(1H-pyrrol-1-yl)benzamide in combination therapy with other anticancer agents, and the investigation of the role of HDACs in other cellular processes, such as DNA repair and autophagy. In addition, the development of more water-soluble forms of N-(3-cyanothiolan-3-yl)-3-fluoro-4-(1H-pyrrol-1-yl)benzamide could increase its potential for in vivo experiments and clinical applications.
Méthodes De Synthèse
The synthesis of N-(3-cyanothiolan-3-yl)-3-fluoro-4-(1H-pyrrol-1-yl)benzamide involves the reaction of 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid with thiosemicarbazide in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with cyanogen bromide to yield the final product, N-(3-cyanothiolan-3-yl)-3-fluoro-4-(1H-pyrrol-1-yl)benzamide.
Applications De Recherche Scientifique
N-(3-cyanothiolan-3-yl)-3-fluoro-4-(1H-pyrrol-1-yl)benzamide has been extensively used in scientific research as an HDAC inhibitor. HDACs are a family of enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene repression. Inhibition of HDAC activity has been shown to induce cell differentiation, apoptosis, and cell cycle arrest in cancer cells. N-(3-cyanothiolan-3-yl)-3-fluoro-4-(1H-pyrrol-1-yl)benzamide has been shown to selectively inhibit HDAC1 and HDAC3, leading to the accumulation of acetylated histones and the upregulation of gene expression.
Propriétés
IUPAC Name |
N-(3-cyanothiolan-3-yl)-3-fluoro-4-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3OS/c17-13-9-12(3-4-14(13)20-6-1-2-7-20)15(21)19-16(10-18)5-8-22-11-16/h1-4,6-7,9H,5,8,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVFWOPQMOBVNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C#N)NC(=O)C2=CC(=C(C=C2)N3C=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanothiolan-3-yl)-3-fluoro-4-(1H-pyrrol-1-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-fluorobenzyl)-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2438692.png)
![3-[(5-Chloropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B2438694.png)


![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2438697.png)

![N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]pentanamide](/img/structure/B2438700.png)
![1-(4-Hydroxy-4-{[(4-methoxyphenyl)sulfonyl]methyl}piperidino)-3-methyl-1-butanone](/img/structure/B2438701.png)
![(E)-methyl 2-((1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2438702.png)


![N-(2-(dimethylamino)ethyl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)-1H-indole-3-carboxamide hydrochloride](/img/structure/B2438710.png)
![N-[(2-chlorophenyl)methyl]-4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonamide](/img/structure/B2438711.png)
![N-(4-bromophenyl)-2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2438712.png)